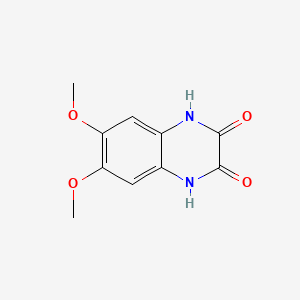
2,3-二羟基-6,7-二甲氧基喹喔啉
描述
“2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is a chemical compound with the molecular formula C10H10N2O4. It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . A general procedure involves the use of 1,4-binucleophiles and 2,3-dichloroquinoxaline derivatives . Another method involves the use of methyl-2,3-diamino benzoate as the starting material .Molecular Structure Analysis
The molecular weight of “2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is 222.2 g/mol. The structure of quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
2,3-Dihydroxyquinoxaline undergoes electrophilic substitution reaction with sulfuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .科学研究应用
Application in Organic Chemistry
Summary of the Application
The compound “6,7-Dimethoxy-1,4-dihydroquinoxaline-2,3-dione” is used in the field of organic chemistry for the synthesis of various derivatives .
Methods of Application
The synthesis involves a titanium tetrachloride-mediated Schiff-base-forming reaction of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione and benzo[d]thiazol-2-amine .
Results or Outcomes
The novel aza-BODIPY analogue forms a complementary hydrogen-bonded dimer due to the quinoxaline moiety in the crystal structure. It also shows intense absorption and fluorescence, with fluorescence quantum yields close to unity .
Application in Medicinal Chemistry
Summary of the Application
Quinoxaline derivatives, including “6,7-Dimethoxy-1,4-dihydroquinoxaline-2,3-dione”, have been studied for their potential medicinal properties .
Methods of Application
The compound is synthesized by adopting green chemistry principles .
Results or Outcomes
Quinoxaline derivatives have shown promising results in treating various diseases, including infectious diseases, cancer, and neurological disorders .
Application in Material Science
Summary of the Application
Quinoxaline derivatives, including “6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione”, have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
Methods of Application
The synthesis involves various synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Results or Outcomes
The quinoxaline derivatives have shown promising results in the field of material science, especially in the development of optoelectronic materials .
Application in Pharmacology
Summary of the Application
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
安全和危害
未来方向
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens .
属性
IUPAC Name |
6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEIMNFUPXGCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346648 | |
| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
CAS RN |
4784-02-5 | |
| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

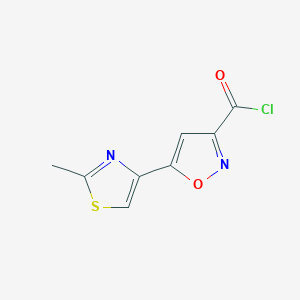
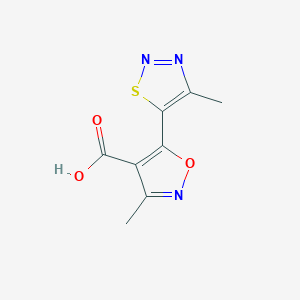
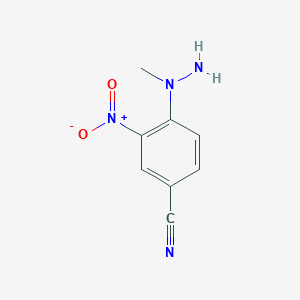

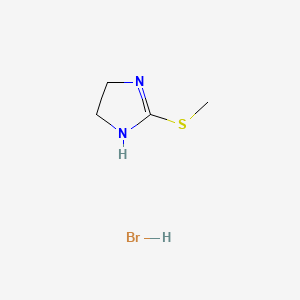


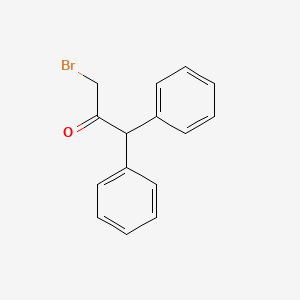
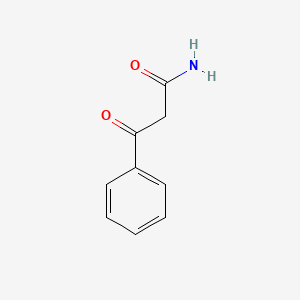
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
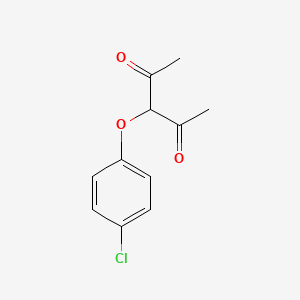
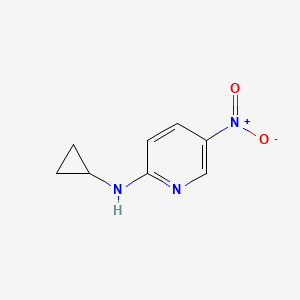
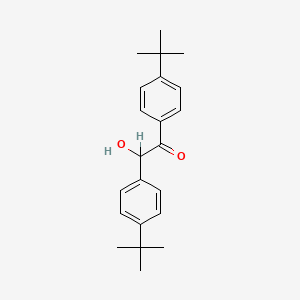
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)